molecular formula C18H14ClNO4 B1274449 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 862782-47-6

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1274449
CAS RN: 862782-47-6
M. Wt: 343.8 g/mol
InChI Key: MLGPTQXMWWXLTH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid consists of a quinoline core with a chloro substituent at position 8 and two methoxy groups attached to the phenyl ring. The carboxylic acid group is located at position 4. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including esterification, amidation, and cyclization. Researchers have investigated its reactivity with other functional groups and explored its potential as a building block for more complex molecules. Literature reports provide insights into specific reactions and conditions .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Quinoline and its derivatives are pivotal in the field of drug discovery due to their structural versatility and biological activity. 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is a compound that can serve as a scaffold for synthesizing various pharmacologically active molecules. Its structure allows for the attachment of different functional groups, enabling the design of compounds with potential therapeutic effects against a wide range of diseases .

Synthesis of Biologically Active Molecules

The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active molecules. It can be used to create complex quinoline motifs through reactions like the aza-Diels-Alder reaction, which is crucial for constructing compounds with potential biological activities .

Antioxidant and Antibacterial Agents

Research has shown that quinoline derivatives exhibit significant antioxidant and antibacterial properties. The electron-donating and electron-withdrawing substituents on the phenyl ring of 8-Chloro-quinoline-4-carboxylic acid derivatives can be modified to enhance these properties, leading to the development of new antioxidant and antibacterial agents .

Industrial Applications

In the industrial sector, quinoline derivatives are used in the synthesis of dyes, agrochemicals, and other specialty chemicals. The structural features of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid make it suitable for such applications, where its reactivity can be tailored to produce specific compounds .

Enzyme Inhibition Studies

The compound has been used in the study of enzyme inhibition, particularly in the investigation of human cyclic GMP-AMP synthase. Understanding the interaction between quinoline derivatives and enzymes can lead to the development of novel inhibitors that can regulate enzyme activity in various biological processes .

Green Chemistry

Quinoline derivatives are also explored in the context of green chemistry, where environmentally friendly synthesis methods are sought. The compound can be synthesized and functionalized using green reaction protocols, reducing the environmental impact of chemical processes .

properties

IUPAC Name

8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-23-10-6-7-16(24-2)13(8-10)15-9-12(18(21)22)11-4-3-5-14(19)17(11)20-15/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGPTQXMWWXLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189774
Record name 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid

CAS RN

862782-47-6
Record name 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862782-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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